molecular formula C28H26N2O5 B075955 5'-O-Trityl-2'-deoxyuridine CAS No. 14270-73-6

5'-O-Trityl-2'-deoxyuridine

Cat. No. B075955
CAS RN: 14270-73-6
M. Wt: 470.5 g/mol
InChI Key: JJJNFNLUKYZAKI-BFLUCZKCSA-N
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Description

5’-O-Trityl-2’-deoxyuridine is a chemical compound with the molecular formula C28H26N2O5 and a molecular weight of 470.5 g/mol. It is used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

The synthesis of trityl radicals, which includes 5’-O-Trityl-2’-deoxyuridine, has been a focus of research. The development of synthetic approaches to these radicals has led to their promising applications .


Molecular Structure Analysis

The molecular structure of 5’-O-Trityl-2’-deoxyuridine is influenced by various factors. For instance, the effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was studied .


Chemical Reactions Analysis

5’-O-Trityl-2’-deoxyuridine, like other trityl radicals, has unique properties that have expanded their applications. These radicals are characterized by high values of the relaxation times T1 and T2 and intense narrow lines in the ESR spectra. They are stable under both oxidation and reduction conditions .

Scientific Research Applications

  • Malaria Drug Development : 5'-O-Trityl-2'-deoxyuridine analogues have been studied as selective inhibitors of the Plasmodium falciparum dUTPase, a potential drug target for malaria treatment. Research has shown that modifications of this compound can lead to active inhibitors with varying potencies (Hampton et al., 2011). Further studies on this compound's structure and activity revealed a clear requirement for the uracil base for its antiplasmodial action (Ruda et al., 2011).

  • DNA Replication Research : Tritiated 5-bromo-2'-deoxyuridine, a derivative, has been used to study the semiconservative replication of mitochondrial and nuclear DNA in rat liver (Gross & Rabinowitz, 1969).

  • Oligonucleotide Modifications : Novel 2'-deoxyuridine analogues, such as 5-[4-[N,N-bis(3-amino-propyl)amino]butyl]-2'-deoxyuridine, have been synthesized and incorporated into oligodeoxynucleotides. These modifications have shown to stabilize duplex and triplex formation and increase resistance to nuclease degradation (Nara et al., 1995).

  • Analytical and Biological Applications : 5'-O-Trityl-2'-deoxyuridine derivatives have been synthesized for various applications, including antiviral and antibacterial activities. Their properties make them valuable as analytical tools in biological studies (Krim et al., 2013).

  • Antiviral Research : Specific derivatives like 5-Trifluoromethyl-2'-deoxyuridine have shown potent therapeutic antiviral activity against herpes simplex infection (Kaufman & Heidelberger, 1964).

  • Cancer Therapy Research : 5-carboranyl-2'-deoxyuridine has been studied for its potential in boron neutron capture therapy, examining its intracellular uptake, metabolism, cytotoxicity, and antiviral activity (Schinazi et al., 1994).

Future Directions

The unique properties of trityl radicals, including 5’-O-Trityl-2’-deoxyuridine, have expanded their applications in various fields. Their stability under both oxidation and reduction conditions, high relaxation times, and intense narrow lines in the ESR spectra make them promising for future research and applications .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJNFNLUKYZAKI-BFLUCZKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547404
Record name 2'-Deoxy-5'-O-(triphenylmethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-Trityl-2'-deoxyuridine

CAS RN

14270-73-6
Record name 2'-Deoxy-5'-O-(triphenylmethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GF Ruda, C Nguyen, P Ziemkowski, K Felczak… - …, 2011 - Wiley Online Library
… , 5-fluoro-5′-O-trityl-2′-deoxyuridine18 10 b and 5-ethyl-5′-O-trityl-2′-deoxyuridine19 10 d, … Direct bromination of 1 a to 5-bromo-5′-O-trityl-2′-deoxyuridine 10 a with elemental …
S David, C Rouzeau - Biochemical and Biophysical Research …, 1971 - Elsevier
… This compound was successively transformed into aCMP, 2′-déoxymytidine, 2′-deoxyuridine, 3′-0-mesyl-5′-O-trityl-2′-deoxyuridine 5, 2,3′-anhydro-1-(2′-deoxy-5′-O-trityl-β-…
Number of citations: 7 www.sciencedirect.com
PM Cullis, MJP Harger, M Lee - Angewandte Chemie, 2000 - Wiley Online Library
… Reaction of the 5'-O-trityl-2'-deoxyuridine under the same conditions gave the phosphorodichloridate 7 with a 31P chemical shift of δ = 6.7 d, 3JP,H = 11 Hz). Treatment of the …
Number of citations: 2 onlinelibrary.wiley.com
A Van Aerschot, P Herdewijn - Bulletin des Sociétés …, 1989 - Wiley Online Library
Abstract Treatment of O 2 ,2′‐anhydrouridine with triphenylmethyl chloride in pyridine at 80C gives mainly the 2′‐chlorinated nucleoside 3. Reaction of 2′‐chloro‐3′‐0‐…
Number of citations: 6 onlinelibrary.wiley.com
JF Codington, IL Doerr, JJ Fox - The Journal of Organic Chemistry, 1964 - ACS Publications
The halógeno deoxy nucleosides prepared by the reaction of hydrogen halides with 2, 2'-anhydro pyrimidine nucleosides2 (I) were proven to be l-(2'-halogeno-2'-deoxy-/3-D-…
Number of citations: 31 pubs.acs.org
CK Chu, RF Schinazi, MK Ahn, GV Ullas… - Journal of medicinal …, 1989 - ACS Publications
… 2,3'-Anhydro-5- -propyl-5'-O-trityl-2'-deoxyuridine (3d). To a boiling solution of 2d (7.0 g, 12.3 mmol) in ethanol (35 mL) was added 1 N NaOH (12.3 mL) dropwise, and the heating was …
Number of citations: 178 pubs.acs.org
CD Roussev, GD Ivanova… - Journal of the …, 1999 - ACS Publications
… The 2‘-deoxy derivative, 5‘-O-trityl-2‘-deoxyuridine 3‘-… (Figure 3) to 5‘-O-trityl-2‘-deoxyuridine or arabinouridine respectively … of 5‘-O-trityluridine (▪) and 5‘-O-trityl-2‘-deoxyuridine (·) in the …
Number of citations: 16 pubs.acs.org
M Johar, T Manning, DY Kunimoto, R Kumar - Bioorganic & medicinal …, 2005 - Elsevier
… -5′-O-trityl-5-iodouridine (49) did not provide the desired 2′,3′-dihydro-2′,3′-dideoxy-5′-O-trityl-5-iodouridine (50), whereas 2,3′-anhydro-5-iodo-5′-O-trityl-2′-deoxyuridine (…
Number of citations: 122 www.sciencedirect.com
M Saudi, J Zmurko, S Kaptein, J Rozenski… - European journal of …, 2014 - Elsevier
Several flaviviruses, such as the yellow fever virus and the dengue virus cause severe and potentially lethal infection in man. Following up on our initial hit 3′,5′-bistritylated uridine 1, …
Number of citations: 28 www.sciencedirect.com
G Chatelain, Y Debing, T De Burghgraeve… - European journal of …, 2013 - Elsevier
Following up on a hit that was identified in a large scale cell-based antiviral screening effort, a series of triphenylmethyl alkylated nucleoside analogues were synthesized and evaluated …
Number of citations: 27 www.sciencedirect.com

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